molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No. B040952
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
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Patent
US05849757

Procedure details

To 304.35 g of 4-carboxymethyl-3,5,6-trifluorophthalic acid dissolved in 1.5 liters of dimethyl sulfoxide was added 0.5 liter of triethylamine, followed by 64 hours of stirring at 140° C. After cooling to room temperature, dimethyl sulfoxide was evaporated. The resulting residue was mixed with 1 liter of 1N hydrochloric acid and extracted with ether (1 liter×3). The organic layer was washed with 1 liter of water and 1 liter of saturated brine, and then dried over sodium sulfate. By evaporating the solvent, 177.94 g (0.64 mol, 60%) of the title compound was obtained as a partially purified product.
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
304.35 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C([CH2:4][C:5]1[C:6]([F:19])=[C:7]([C:16]([OH:18])=[O:17])[C:8](=[C:12]([F:15])[C:13]=1[F:14])C(O)=O)(O)=O.C(N(CC)CC)C>CS(C)=O>[F:19][C:6]1[C:5]([CH3:4])=[C:13]([F:14])[C:12]([F:15])=[CH:8][C:7]=1[C:16]([OH:18])=[O:17]

Inputs

Step One
Name
4-carboxymethyl-3,5,6-trifluorophthalic acid
Quantity
304.35 g
Type
reactant
Smiles
C(=O)(O)CC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
Name
Quantity
1.5 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
of stirring at 140° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
dimethyl sulfoxide was evaporated
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with 1 liter of 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1 liter×3)
WASH
Type
WASH
Details
The organic layer was washed with 1 liter of water and 1 liter of saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.64 mol
AMOUNT: MASS 177.94 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.